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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzohydrazide

CAS No.: 51707-35-8

Cat. No.: B1296696 Get Quote

Executive Summary & Chemical Identity
Target Analyte: 2-(Hydroxymethyl)benzohydrazide CAS Registry Number: 51707-35-8

Molecular Formula: C

H

N

O

Molecular Weight: 166.18 g/mol

This guide provides a comprehensive spectroscopic analysis of 2-
(hydroxymethyl)benzohydrazide, a critical intermediate often formed by the hydrazinolysis of

phthalide. Unlike its cyclic congener (phthalhydrazide or 2,3-dihydrophthalazine-1,4-dione), this

compound retains an open-chain structure characterized by a benzylic alcohol moiety and a

terminal hydrazide group.

Technical Insight: The stability of this compound is solvent- and pH-dependent. In acidic media

or under thermal stress, it undergoes cyclodehydration to form phthalazin-1(2H)-one.

Spectroscopic validation is therefore essential to confirm the integrity of the open-chain

"hydroxymethyl" motif versus the cyclic "phthalazinone" core.
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Synthesis & Structural Context
To understand the spectroscopic signals, one must understand the origin of the molecule. The

compound is the kinetic product of the nucleophilic attack of hydrazine on phthalide

(isobenzofuran-1(3H)-one).

Reaction Pathway Visualization

Reaction Logic
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Caption: Reaction scheme showing the formation of the open-chain hydrazide and its potential

cyclization.

Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for 2-
(hydroxymethyl)benzohydrazide.

Infrared Spectroscopy (FT-IR)
The IR spectrum is the first line of defense in distinguishing the open chain from the cyclic form.

The presence of the OH stretch and the Amide I band are diagnostic.
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Functional Group
Wavenumber (

)
Diagnostic Feature

O-H Stretch 3200 – 3450 (Broad)

Confirms the presence of the

hydroxymethyl group (absent

in phthalazinone).

N-H Stretch 3150 – 3300

Multiple bands corresponding

to the hydrazide (-NH-NH

).

C=O Stretch (Amide I) 1635 – 1660

Characteristic of a secondary

amide (hydrazide). Lower

frequency than the lactone

precursor (~1760 cm

).

C=C Aromatic 1580 – 1600
Typical benzene ring breathing

modes.

C-O Stretch 1020 – 1050 Primary alcohol C-O stretch.

Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural proof. The experiment should be conducted in

DMSO-d

due to the compound's polarity and potential for hydrogen bonding.

H NMR (400 MHz, DMSO-d

)
Note: Chemical shifts (

) are representative. Exchangeable protons (OH, NH) may vary with concentration and water
content.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Significance

9.45 – 9.60 Singlet (s) 1H -CONH-

Amide proton;

confirms

hydrazide

formation.

7.30 – 7.60 Multiplet (m) 4H Ar-H

Aromatic

protons; typical

ABCD system for

1,2-disubstituted

benzene.

5.10 – 5.30
Triplet/Broad

(t/br)
1H

-CH

OH

Hydroxyl proton.

Coupling to CH

confirms open

chain.

4.50 – 4.65 Doublet (d) 2H
Ar-CH

-OH

Critical

Diagnostic Peak.

This benzylic

methylene signal

disappears upon

cyclization.

4.20 – 4.40 Broad Singlet (s) 2H -NHNH

Terminal amino

group. Broad due

to quadrupole

broadening/exch

ange.

C NMR (100 MHz, DMSO-d

)
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Shift (

ppm)
Assignment Notes

168.5 C=O Hydrazide carbonyl.

140.2 Ar-C-CH Quaternary aromatic carbon

(ipso to hydroxymethyl).

134.5 Ar-C-CO
Quaternary aromatic carbon

(ipso to carbonyl).

127.0 – 130.0 Ar-CH Remaining aromatic methines.

61.8
-CH

-OH

Benzylic carbon. Key indicator

of open-chain structure.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion:

[M+H]

:

167.08

[M+Na]

:

189.06[1]

Fragmentation Pattern (EI):

166 (M

)
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148 (M - H

O): Loss of water (cyclization in source).

135 (M - CH

OH or N

H

): Characteristic benzylic cleavage.

118 (Phthalide-like cation): Re-cyclization ion.

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: To minimize proton exchange and observe the OH coupling.

Solvent Choice: Use high-quality DMSO-d

(99.9% D) stored over molecular sieves. Avoid CDCl

as the compound has poor solubility and the OH proton will likely not be visible.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Acquisition: Run at 298 K. If the -CH

OH signal appears as a singlet, the OH is exchanging rapidly. Cool the probe to 280 K to
resolve the doublet coupling (

Hz).

Protocol B: Differentiation from Phthalazinone
If the synthesis was too harsh, the sample may contain phthalazin-1(2H)-one. Use this logic

gate:

Check
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H NMR (DMSO-d

):

Signal at ~4.6 ppm?

YES: Open Chain (Target).

Signal at ~8.3 ppm (singlet)?

YES: Cyclic form (methine proton of phthalazinone).

Check MS:

Parent ion 167?

Open Chain.

Parent ion 147?

Cyclic (loss of H

O).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 2-hydroxymethyl-benzoic acid hydrazide (C8H10N2O2)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-
(Hydroxymethyl)benzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296696#2-hydroxymethyl-benzohydrazide-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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